molecular formula C12H14F3N3O2 B3156538 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 832737-40-3

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B3156538
CAS No.: 832737-40-3
M. Wt: 289.25 g/mol
InChI Key: DNHULROXXDYNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a pyrimidine derivative with a piperidine-4-carboxylic acid backbone. Its molecular formula is C₁₂H₁₄F₃N₃O₂, and it has a molecular weight of 289.26 g/mol . Two distinct CAS numbers are reported for this compound: 861451-76-5 and 832737-40-3, which may reflect variations in stereochemistry or synthesis routes . The compound is classified under pyrimidine-based intermediates, often explored for pharmaceutical applications due to the bioactivity of trifluoromethyl and methyl substituents on heterocyclic rings .

Properties

IUPAC Name

1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-6-9(12(13,14)15)17-11(16-7)18-4-2-8(3-5-18)10(19)20/h6,8H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHULROXXDYNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145599
Record name 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-40-3
Record name 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrimidinyl core. One common approach is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Pyrimidine Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key References
Target Compound : 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-Methyl, 6-Trifluoromethyl C₁₂H₁₄F₃N₃O₂ 289.26 861451-76-5 / 832737-40-3 ≥95%
1-[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-Furan-2-yl, 6-Trifluoromethyl C₁₅H₁₄F₃N₃O₃ 341.29 862712-45-6 95%
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-(1,3-Dimethylpyrazol-4-yl), 6-Trifluoromethyl C₁₆H₁₈F₃N₅O₂ 369.35 1006334-19-5 95%
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-Difluoromethyl, 6-(3-Methoxyphenyl) C₁₈H₁₉F₂N₃O₃ 363.37 862679-50-3 95%
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridine core (2-pyridyl), 5-Trifluoromethyl C₁₂H₁₃F₃N₂O₂ 274.23 406476-31-1 97%
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-Difluoromethyl, 6-Furan-2-yl C₁₅H₁₅F₂N₃O₃ 323.30 862659-10-7 95%

Key Observations

Substituent Impact on Molecular Weight: The target compound has a lower molecular weight (289.26) compared to analogs with bulkier substituents (e.g., 369.35 for the pyrazol-4-yl derivative) . Lower molecular weight may enhance membrane permeability but reduce binding specificity.

Trifluoromethyl vs. Difluoromethyl Groups :

  • The trifluoromethyl group (CF₃) in the target compound provides strong electron-withdrawing effects, enhancing metabolic stability compared to difluoromethyl (CHF₂) analogs .

Purity and Commercial Availability :

  • Most compounds are available at 95% purity , but 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid is offered at 97% , suggesting optimized synthetic protocols .

Biological Activity

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, a compound characterized by its unique pyrimidine and piperidine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₄F₃N₃O₂
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 861451-76-5
  • MDL Number : MFCD05861935

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications in the structure significantly affect the inhibitory potency against COX enzymes, with some derivatives showing comparable efficacy to established anti-inflammatory drugs like celecoxib .

Antimicrobial and Antiviral Activities

Pyrimidine derivatives have also been investigated for their antimicrobial and antiviral properties. Studies have shown that certain analogs demonstrate activity against various bacterial strains and viruses, indicating a broad spectrum of potential therapeutic applications. For instance, compounds exhibiting structural similarities to our target compound have been reported to possess notable antibacterial effects against resistant strains .

Anticancer Potential

The anticancer activity of pyrimidine-based compounds is another area of interest. Some studies have reported that these compounds induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival . The ability to modulate these pathways makes them promising candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of trifluoromethyl and methyl groups on the pyrimidine ring significantly enhances biological activity. These modifications can influence lipophilicity, receptor binding affinity, and metabolic stability, ultimately affecting the compound's pharmacokinetic properties .

Case Studies

  • Anti-inflammatory Efficacy : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers comparable to indomethacin, a standard anti-inflammatory drug .
  • Antimicrobial Activity : In vitro assays revealed that selected derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antimicrobial agents .
  • Cancer Cell Line Studies : Research on human breast cancer cell lines showed that specific analogs induced cell cycle arrest and apoptosis, suggesting mechanisms that warrant further exploration for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis involving condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under inert atmospheres can enhance reaction efficiency . Reaction parameters such as temperature (40–100°C) and duration (5.5–72 hours) must be optimized to avoid side products. Post-reaction purification (e.g., column chromatography) ensures high purity.
  • Key Considerations : Monitor intermediates using TLC or HPLC. Adjust stoichiometry of reagents (e.g., caesium carbonate in coupling reactions) to improve yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) with mean C–C bond precision of 0.003 Å .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing trifluoromethyl and pyrimidine signals .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity and physicochemical properties?

  • Methodology :

  • Introduce substituents (e.g., halogenation, alkylation) at the pyrimidine or piperidine rings to study electronic effects. For example, trifluoromethyl groups increase lipophilicity and metabolic stability, impacting bioavailability .
  • Compare bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational modeling (DFT or molecular docking) predicts binding affinities to targets like kinases or receptors .
    • Data Contradictions : Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., pH, solvent). Validate results across multiple cell lines or enzymatic systems .

Q. How can researchers resolve contradictions in reported biological activities or physicochemical data?

  • Methodology :

  • Comparative studies : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers. For instance, discrepancies in logP values may stem from calculation methods (experimental vs. computational) .
  • Advanced analytics : Use 2D-NMR (e.g., COSY, NOESY) to confirm stereochemistry, which can alter biological activity .

Q. What are the interactions between this compound and biological surfaces (e.g., protein binding, membrane permeability)?

  • Methodology :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to proteins like serum albumin or target enzymes.
  • Adsorption studies : Use microspectroscopic imaging (e.g., AFM, TEM) to analyze interactions with lipid bilayers or synthetic membranes .
  • Permeability assays : Caco-2 cell models predict intestinal absorption, critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.